molecular formula C18H20N2O3 B5730378 N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide

N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide

Cat. No. B5730378
M. Wt: 312.4 g/mol
InChI Key: MUTWIEYXZDLIAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide inhibits the activity of NAE by binding to the catalytic cysteine residue of the enzyme. This results in the formation of a covalent bond between this compound and the enzyme, which prevents the activation of NEDD8. As a result, the accumulation of NEDD8-conjugated proteins leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to inhibit the growth of tumors in animal models. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. It is a potent inhibitor, which can lead to off-target effects. In addition, its effects on normal cells have not been extensively studied.

Future Directions

There are several future directions for the study of N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide. One potential direction is the development of combination therapies that include this compound and other cancer treatments, such as chemotherapy and radiation therapy. Another potential direction is the study of this compound in combination with immunotherapy. In addition, the development of more potent and selective NAE inhibitors is an area of active research.

Synthesis Methods

The synthesis of N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide involves several steps. The first step is the reaction between 3-methoxybenzoic acid and isopropylamine to form N-isopropyl-3-methoxybenzamide. The second step involves the reaction between N-isopropyl-3-methoxybenzamide and thionyl chloride to form N-isopropyl-3-methoxybenzamide chloride. The third step involves the reaction between N-isopropyl-3-methoxybenzamide chloride and 2-aminobenzamide to form this compound (this compound).

Scientific Research Applications

N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is responsible for the activation of the NEDD8 protein. NEDD8 is involved in the regulation of several cellular processes, including cell cycle progression, DNA damage response, and apoptosis. Inhibition of NAE activity by this compound leads to the accumulation of NEDD8-conjugated proteins, which results in cell cycle arrest and apoptosis.

properties

IUPAC Name

2-[(3-methoxybenzoyl)amino]-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12(2)19-18(22)15-9-4-5-10-16(15)20-17(21)13-7-6-8-14(11-13)23-3/h4-12H,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTWIEYXZDLIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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